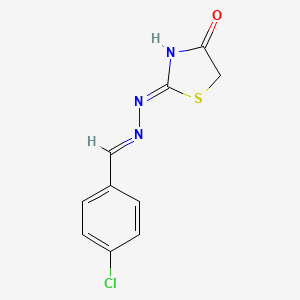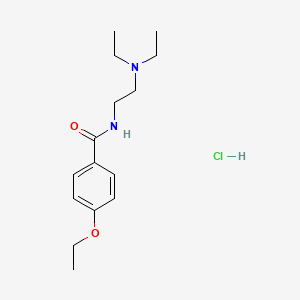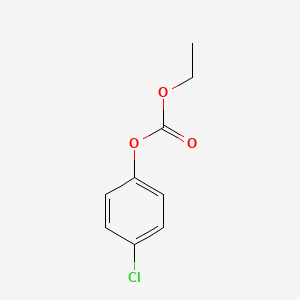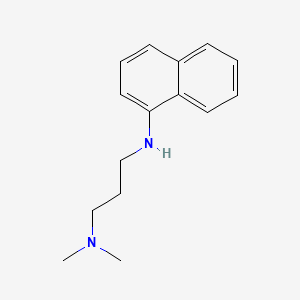
3-Methyl-4-nitro-5-styrylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-nitro-5-styrylisoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a nitro group and a styryl moiety
准备方法
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 3-methyl-4-nitro-5-styrylisoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst. This method is not only clean and simple but also eco-friendly, providing excellent yields and allowing the catalyst to be reused up to four times without loss of efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar green chemistry principles. The use of solid nano-titania as a catalyst ensures that the process remains sustainable and cost-effective, minimizing environmental impact.
化学反应分析
Types of Reactions: 3-Methyl-4-nitro-5-styrylisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 3-methyl-4-amino-5-styrylisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学研究应用
3-Methyl-4-nitro-5-styrylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism by which 3-methyl-4-nitro-5-styrylisoxazole exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the styryl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
相似化合物的比较
- 3-Methyl-4-nitro-5-phenylisoxazole
- 3-Methyl-4-nitro-5-vinylisoxazole
- 3-Methyl-4-nitro-5-ethynylisoxazole
Comparison: 3-Methyl-4-nitro-5-styrylisoxazole stands out due to its unique combination of a nitro group and a styryl moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
属性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChI 键 |
SDCPXLWJUGXAEK-BQYQJAHWSA-N |
手性 SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)



![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)




![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
